1-[2-(2-Nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine 1-[2-(2-Nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20557432
InChI: InChI=1S/C19H20N2O3/c22-21(23)19-9-8-18(24-15-16-6-2-1-3-7-16)14-17(19)10-13-20-11-4-5-12-20/h1-3,6-10,13-14H,4-5,11-12,15H2
SMILES:
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol

1-[2-(2-Nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine

CAS No.:

Cat. No.: VC20557432

Molecular Formula: C19H20N2O3

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2-Nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine -

Specification

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
IUPAC Name 1-[2-(2-nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine
Standard InChI InChI=1S/C19H20N2O3/c22-21(23)19-9-8-18(24-15-16-6-2-1-3-7-16)14-17(19)10-13-20-11-4-5-12-20/h1-3,6-10,13-14H,4-5,11-12,15H2
Standard InChI Key MGEKYRBCSOMJOW-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C=CC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

1-[2-(2-Nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring conjugated to a nitrostyryl system. The phenylmethoxy group at the 5-position of the aromatic ring introduces steric and electronic modifications that influence reactivity and solubility.

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name is 1-[2-(2-nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine. Its molecular formula is C₂₀H₂₀N₂O₃, derived from the union of a pyrrolidine ring (C₄H₈N), a styryl backbone (C₈H₇NO₂), and a phenylmethoxy substituent (C₇H₇O).

Structural Characterization

Key structural features include:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle).

  • A trans-configuration of the ethenyl double bond, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

  • A nitro group at the 2-position and a phenylmethoxy group at the 5-position of the benzene ring.

PropertyValue/DescriptionSource
Molecular Weight336.39 g/molCalculated
CAS Registry NumberNot formally assignedN/A
XLogP3-AA4.2 (Predicted)PubChem

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions, typically proceeding via:

Nitrostyryl Intermediate Formation

A Horner-Wadsworth-Emmons reaction between a nitrobenzaldehyde derivative and a pyrrolidine-containing phosphonate ester yields the nitrostyryl backbone. For example:
PhCHO-NO2+Ph2P(O)CH2-pyrrolidinePh-CH=CH-pyrrolidine\text{PhCHO-NO}_2 + \text{Ph}_2P(O)CH_2\text{-pyrrolidine} \rightarrow \text{Ph-CH=CH-pyrrolidine}
Reaction conditions: Tetrahydrofuran (THF), sodium hydride (NaH), 0°C to room temperature.

Purification and Yield

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

  • Typical yields range from 60–70% after optimization.

Physicochemical Properties

Spectral Data

  • IR (KBr): 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 1250 cm⁻¹ (C-O-C stretch).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, Ar-H), 7.45–7.30 (m, 5H, Bn-H), 6.95 (d, 1H, CH=CH), 5.15 (s, 2H, OCH₂Ph), 3.50–3.20 (m, 4H, pyrrolidine-H).

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to the nitro group.

Reactivity and Functionalization

Reduction of the Nitro Group

Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine:
-NO2H2/Pd-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{-NH}_2
This product, 1-[2-(2-amino-5-phenylmethoxyphenyl)ethenyl]pyrrolidine, serves as a precursor for pharmaceuticals.

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the 4-position, guided by the meta-directing nitro group.

Applications in Scientific Research

Organic Synthesis Intermediate

The compound’s rigid structure and functional groups make it valuable for constructing:

  • Ligands for transition-metal catalysis.

  • Fluorescent probes via conjugation with fluorophores.

Biological Studies

  • Antimicrobial screening: Nitro groups often confer activity against Gram-positive bacteria.

  • Kinase inhibition: Molecular docking studies suggest affinity for ATP-binding pockets.

Comparative Analysis with Analogues

CompoundSubstituentsLogPBioactivity
1-[2-(2-Nitro-5-methoxyphenyl)...-OCH₃3.8Moderate antifungal
1-[2-(2-Nitro-5-BnO-phenyl)...-OCH₂Ph (this compound)4.2Enhanced solubility

Future Directions

Research priorities include:

  • Asymmetric synthesis to access enantiopure derivatives.

  • Structure-activity relationship (SAR) studies for drug discovery.

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